1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a benzenesulfonyl group, a chlorine atom, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the coupling of benzenesulfonyl chloride with a pyrrolo[2,3-b]pyridine derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides or pseudohalides.
Common reagents used in these reactions include palladium catalysts, bases like DBU, and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
These compounds share the pyrrolo[2,3-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities . The unique combination of the benzenesulfonyl, chlorine, and methyl groups in this compound makes it distinct and valuable for specific research applications.
Biological Activity
1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 4-chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C14H11ClN2O2S
- CAS Number : 1638763-48-0
- Molecular Weight : 306.76 g/mol
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific protein kinases. In particular, it has been studied for its effects on the PI5P4Kγ kinase, which plays a crucial role in cellular signaling and lipid metabolism.
Key Findings:
- The compound demonstrated selective inhibition of PI5P4Kγ with a binding affinity (K_D) of 7.1 nM, while showing minimal activity against other lipid kinases .
- In a screening panel involving 140 protein kinases, only AURKB and CLK2 exhibited residual activity below 50% when treated with the compound .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
This compound has shown promise in preclinical studies for its anticancer properties. It inhibits cell proliferation in various cancer cell lines by disrupting key signaling pathways.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Its ability to penetrate the blood-brain barrier allows it to exert effects on neurodegenerative conditions by modulating lipid metabolism and reducing neuroinflammation.
Case Study 1: Inhibition of PI5P4Kγ
A study published in December 2022 explored the pharmacological profile of several compounds similar to this compound. The results indicated that compounds with similar structures exhibited significant inhibition of PI5P4Kγ, leading to reduced tumor growth in xenograft models .
Case Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of this compound at a dosage of 5 mg/kg in mice resulted in significant neuroprotective effects against induced oxidative stress. The observed outcomes included improved cognitive function and reduced neuronal apoptosis .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C14H11ClN2O2S |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-9-16-14-12(13(10)15)7-8-17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
RWVCGVAIDBLDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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